molecular formula C23H29N3OS B232276 4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine

4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine

Cat. No. B232276
M. Wt: 395.6 g/mol
InChI Key: BPSRTAPGDDZPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine, also known as clozapine, is a medication used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and Pierre Eymard at Rhône-Poulenc laboratories in France. Clozapine is known for its unique mechanism of action and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Clozapine works by blocking dopamine receptors in the brain. It has a high affinity for D4 receptors, but also binds to D1, D2, D3, and serotonin receptors. This unique mechanism of action is thought to be responsible for the drug's effectiveness in treating schizophrenia.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine also has anti-inflammatory effects and has been shown to reduce levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

Clozapine is a widely studied drug and has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, it also has some limitations, such as its potential for side effects and the fact that it is a controlled substance.

Future Directions

There are a number of potential future directions for research on 4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine. One area of interest is the drug's potential use in the treatment of other psychiatric disorders, such as bipolar disorder and treatment-resistant depression. Another area of interest is the development of new drugs that target the same receptors as 4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine but with fewer side effects. Additionally, there is ongoing research into the underlying mechanisms of 4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine's therapeutic effects, which could lead to the development of new treatments for schizophrenia and other psychiatric disorders.

Synthesis Methods

The synthesis of 4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine involves a multi-step process. The first step is the condensation of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form 4-methyl-2-nitro-5-chlorobenzoic acid. This is followed by reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 2-chlorodibenzo[b,f]thiepin-10(11H)-one to form 4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine.

Scientific Research Applications

Clozapine has been extensively studied for its therapeutic effects in schizophrenia. It has been shown to be effective in treating both positive and negative symptoms of the disorder, as well as reducing the risk of suicide in patients with schizophrenia. Clozapine has also been studied for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.

properties

Product Name

4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

4-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]morpholine

InChI

InChI=1S/C23H29N3OS/c1-24-8-10-26(11-9-24)21-16-18-4-2-3-5-22(18)28-23-7-6-19(17-20(21)23)25-12-14-27-15-13-25/h2-7,17,21H,8-16H2,1H3

InChI Key

BPSRTAPGDDZPEC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)N5CCOCC5

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.